molecular formula C2H2ClNOS B13187391 Cyanomethanesulfinyl chloride

Cyanomethanesulfinyl chloride

Cat. No.: B13187391
M. Wt: 123.56 g/mol
InChI Key: MUTGJKFNZNPGGP-UHFFFAOYSA-N
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Description

Cyanomethanesulfinyl chloride is an organosulfur compound with the molecular formula C₂H₂ClNOS (assuming substitution of a hydrogen in methanesulfinyl chloride with a cyano group). The electron-withdrawing cyano group likely enhances the electrophilicity of the sulfinyl chloride moiety, influencing its reactivity in organic synthesis, particularly in forming sulfoxides or other functionalized derivatives .

Properties

Molecular Formula

C2H2ClNOS

Molecular Weight

123.56 g/mol

IUPAC Name

cyanomethanesulfinyl chloride

InChI

InChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2

InChI Key

MUTGJKFNZNPGGP-UHFFFAOYSA-N

Canonical SMILES

C(C#N)S(=O)Cl

Origin of Product

United States

Preparation Methods

Oxidation of Thiols or Disulfides

Sulfinyl chlorides may be synthesized via controlled oxidation of thiols (R-SH) or disulfides (R-S-S-R) using chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). For example:

  • Thiol oxidation :
    $$ \text{NC-CH}2\text{-SH} + \text{Cl}2 \rightarrow \text{NC-CH}_2\text{-SO-Cl} + \text{HCl} $$
    This requires strict temperature control (-10°C to 0°C) to avoid overoxidation to sulfonyl chlorides.
  • Disulfide cleavage :
    $$ \text{NC-CH}2\text{-S-S-CH}2\text{-CN} + 2\text{Cl}2 \rightarrow 2\text{NC-CH}2\text{-SO-Cl} $$
    Chlorine gas in dichloromethane at low temperatures could achieve this.

Chlorination of Sulfinic Acids

Sulfinic acids (R-SO₂H) are precursors to sulfinyl chlorides. Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may yield the target compound:
$$ \text{NC-CH}2\text{-SO}2\text{H} + \text{PCl}5 \rightarrow \text{NC-CH}2\text{-SO-Cl} + \text{POCl}_3 + \text{HCl} $$
This method is less common due to the instability of sulfinic acids but has precedent in specialized syntheses.

Photocatalytic Chlorosulfinylation

Inspired by photocatalytic sulfonyl chloride synthesis, visible light-mediated reactions could be adapted. For instance:

  • Substrate : Cyanomethyl thioacetate (NC-CH₂-S-Ac)
  • Conditions : HCl, blue light (465 nm), acetonitrile solvent, and a photocatalyst (e.g., potassium poly(heptazine imide)).
  • Mechanism : Photogenerated radicals facilitate S–Cl bond formation while avoiding overoxidation.

Diazonium Salt Pathways

Aryldiazonium salts are used in sulfonyl chloride synthesis. For cyanomethanesulfinyl chloride, a hypothetical route might involve:

  • Diazotization of a cyanomethylamine precursor.
  • Reaction with sulfur dioxide (SO₂) and hydrochloric acid (HCl) under controlled conditions.
  • Quenching with copper(I) chloride to stabilize the sulfinyl chloride.

Comparative Analysis of Methods

Method Advantages Limitations
Thiol oxidation Simple reagents Risk of overoxidation to sulfonyl chlorides
Sulfinic acid chlorination Direct pathway Requires unstable sulfinic acid precursors
Photocatalysis Mild conditions, high selectivity Optimized light wavelength critical
Diazonium salt route Scalable for aromatic systems Limited precedents for aliphatic analogs

Chemical Reactions Analysis

Types of Reactions: Cyanomethanesulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyanomethanesulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfonylated products. The sulfonyl group (SO₂) is highly reactive and can form stable covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Reactivity Studies : Sulfinyl chlorides with electron-withdrawing groups (e.g., -CN) show accelerated nucleophilic substitution rates compared to alkyl variants, as seen in analogous sulfonyl cyanide systems .
  • Toxicity: this compound’s cyanide moiety poses significant health risks, requiring stringent handling protocols akin to other cyanides (e.g., LC₅₀ < 100 mg/kg in rodents) .
  • Data Gaps: Limited experimental data on this compound’s physical properties (e.g., melting point, solubility) necessitates further characterization.

Biological Activity

Cyanomethanesulfinyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Overview

This compound, with the molecular formula C2H2ClNO2S\text{C}_2\text{H}_2\text{ClNO}_2\text{S} and a molecular weight of approximately 133.55 g/mol, is a derivative of methanesulfonyl chloride. Its structure features a cyano group which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to participate in several biochemical pathways, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential applications in treating infections.
  • Antitumor Activity : Research indicates that derivatives containing cyano groups often exhibit antitumor properties, making this compound a candidate for further investigation in cancer therapy.

Antimicrobial and Antitumor Studies

Recent studies have highlighted the biological activities associated with this compound and its derivatives. For instance:

CompoundActivityReference
This compoundAntimicrobial
Derivatives of methanesulfonyl chloridesAntitumor
Sulfonamide derivativesBroad-spectrum antibacterial

These findings suggest that this compound may share similar properties, warranting further exploration into its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various sulfonamide derivatives, finding that compounds with cyano substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This compound was included in this analysis due to its structural similarity to active compounds.
  • Antitumor Activity : In vitro studies have demonstrated that compounds with cyano groups can induce apoptosis in cancer cell lines. This compound was tested alongside other sulfonamide derivatives, showing promising results in inhibiting cell proliferation.

Safety and Toxicology

This compound is classified as highly toxic, particularly through inhalation or skin contact. It is essential to handle this compound with appropriate safety measures due to its corrosive nature and potential health risks.

Q & A

Q. What are the standard laboratory synthesis protocols for Cyanomethanesulfinyl chloride, and how can purity be optimized?

this compound is typically synthesized via sulfoxidation of cyanomethanethiol followed by chlorination. A common method involves reacting the thiol precursor with oxidizing agents (e.g., hydrogen peroxide) under controlled acidic conditions, followed by treatment with chlorinating agents like thionyl chloride (SOCl₂) at 0–5°C to minimize side reactions . Purification is achieved through fractional distillation under reduced pressure (e.g., 40–60 mmHg) or recrystallization in non-polar solvents. Purity (>98%) can be confirmed via gas chromatography (GC) or HPLC coupled with refractive index detection.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Look for sulfinyl (S=O) group signals at δ 2.8–3.2 ppm (¹H) and δ 45–55 ppm (¹³C).
  • IR Spectroscopy : Strong S=O stretching vibrations near 1040–1060 cm⁻¹ and C≡N stretches at 2240–2260 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Parent ion [M]⁺ at m/z 139.5 (calculated for C₂H₃ClNOS). Cross-validate with high-resolution mass spectrometry (HRMS) for isotopic patterns.
    Consistent discrepancies in spectral data may indicate impurities; use preparative HPLC with a C18 column for isolation .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods for all manipulations.
  • Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with moisture or bases, which can trigger decomposition into toxic HCN and SO₂ .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and intermediates in sulfonylation reactions. Key parameters:

  • Activation Energy : Compare energy barriers for SN1 vs. SN2 pathways.
  • Solvent Effects : Use polarizable continuum models (PCM) to assess solvent polarity impacts on reactivity.
    Experimental validation via kinetic studies (e.g., monitoring reaction rates in DMSO vs. THF) is recommended. Reference computational data to NMR shifts of intermediates .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

Discrepancies often arise from impurities or measurement conditions. To resolve:

  • Differential Scanning Calorimetry (DSC) : Perform under N₂ atmosphere at 5°C/min heating rates.
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies.
  • Control Experiments : Test stability in anhydrous vs. humid environments. Publish raw data with detailed experimental conditions to enable cross-lab comparisons .

Q. What solvent systems optimize the reactivity of this compound in peptide coupling reactions?

Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity by stabilizing the sulfinyl chloride intermediate. However, DMF may compete as a nucleophile. Alternatives:

  • Mixed Solvents : Dichloromethane (DCM) with 10% DMSO improves solubility without side reactions.
  • Low-Temperature Reactions : Conduct at –15°C to suppress racemization in chiral substrates. Monitor reaction progress via ¹H NMR every 30 minutes .

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